

Predicted ^1H NMR Spectral Data for (2-(Morpholinomethyl)phenyl)methanol

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Compound of Interest

Compound Name: (2-(Morpholinomethyl)phenyl)methanol
Cat. No.: B150939

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The anticipated ^1H NMR spectrum of (2-(Morpholinomethyl)phenyl)methanol is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the benzylic methylene group, the benzylic alcohol proton, and the morpholine ring protons. The chemical shifts are influenced by the electronic environment of each proton. The ortho-substitution on the phenyl ring is expected to result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ^1H NMR Data for (2-(Morpholinomethyl)phenyl)methanol

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
Aromatic (C_6H_4)	7.20 - 7.60	Multiplet (m)	4H
Benzylic CH_2OH	~4.7	Singlet (s)	2H
Benzylic CH_2N	~3.6	Singlet (s)	2H
Morpholine O- CH_2	~3.7	Triplet (t)	4H
Morpholine N- CH_2	~2.5	Triplet (t)	4H
Alcohol OH	Variable	Singlet (s)	1H

Comparative ^1H NMR Data of Structurally Similar Compounds

To provide a basis for the predicted spectrum of **(2-(Morpholinomethyl)phenyl)methanol**, experimental ^1H NMR data for analogous compounds featuring either the morpholine or the substituted benzyl alcohol moiety are presented below. These analogs include **(2-(piperidin-1-ylmethyl)phenyl)methanol** and **(2-(pyrrolidin-1-ylmethyl)phenyl)methanol**, which differ in the saturated heterocyclic amine attached to the benzylic position.

Table 2: Comparison of ^1H NMR Data for **(2-(Morpholinomethyl)phenyl)methanol** Analogs

Compound	Aromatic Protons (δ , ppm)	Benzylic CH_2OH (δ , ppm)	Benzylic CH_2N (δ , ppm)	Heterocycle Protons (δ , ppm)
(2-(Morpholinomethyl)phenyl)methanol (Predicted)	7.20 - 7.60 (m, 4H)	~4.7 (s, 2H)	~3.6 (s, 2H)	O- CH_2 : ~3.7 (t, 4H), N- CH_2 : ~2.5 (t, 4H)
(2-(Piperidin-1-ylmethyl)phenyl)methanol	Data not available	Data not available	Data not available	Data not available
(2-(Pyrrolidin-1-ylmethyl)phenyl)methanol	Data not available	Data not available	Data not available	Data not available

Note: Despite extensive searches, specific, experimentally verified ^1H NMR data for **(2-(piperidin-1-ylmethyl)phenyl)methanol** and **(2-(pyrrolidin-1-ylmethyl)phenyl)methanol** could not be located in the available resources. The comparison is therefore based on the predicted spectrum of the target compound and general knowledge of the spectral characteristics of these functional groups.

Experimental Protocol for ^1H NMR Spectroscopy

The following is a general experimental protocol for acquiring a ^1H NMR spectrum of a compound such as **(2-(Morpholinomethyl)phenyl)methanol**.

Materials and Equipment:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6))
- Internal standard (e.g., Tetramethylsilane (TMS))
- The compound of interest, **(2-(Morpholinomethyl)phenyl)methanol**

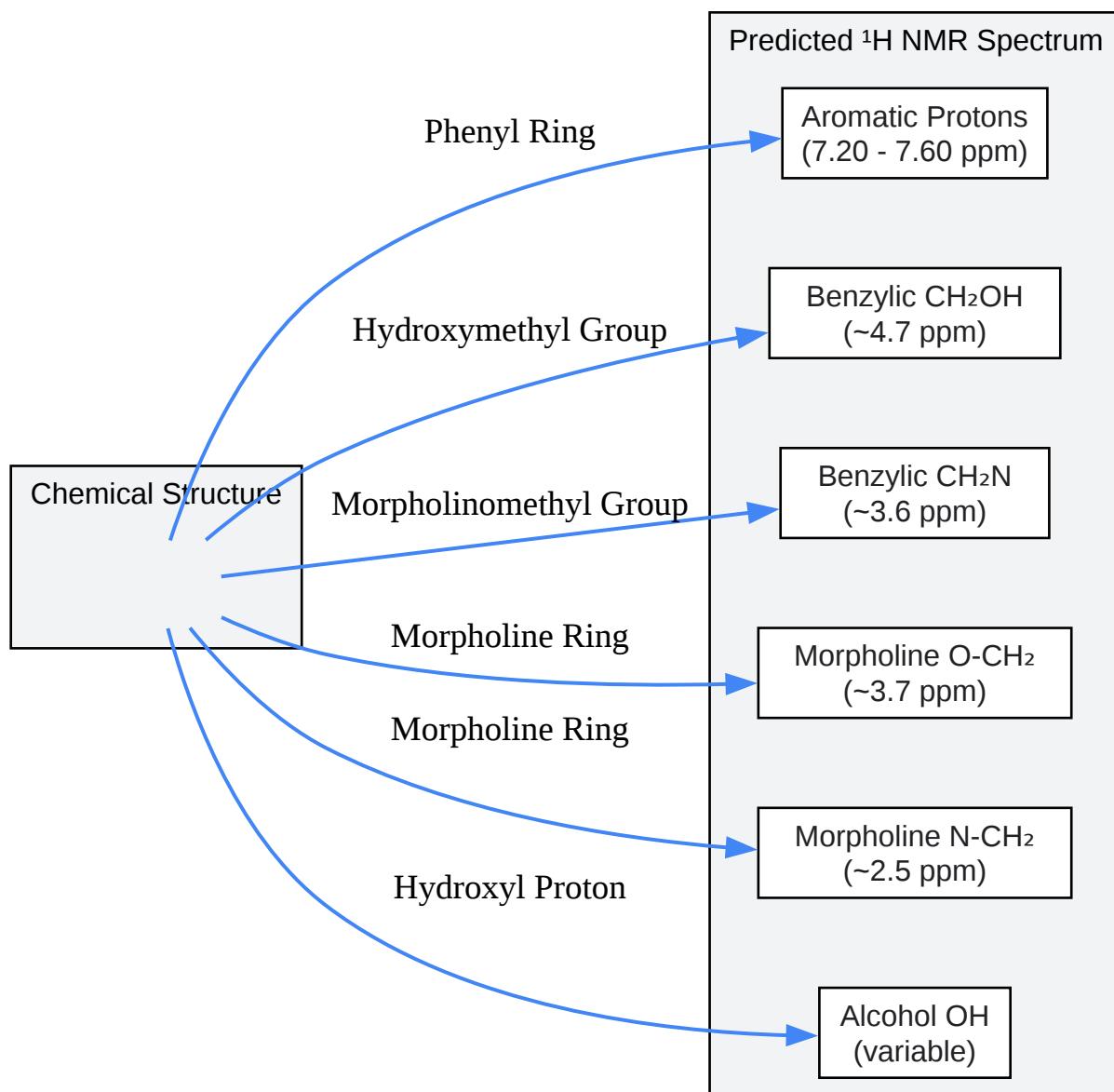
Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the ^1H frequency.
- Data Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Set the number of scans to be acquired (typically 8 to 64 for a sufficient signal-to-noise ratio).

- Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons.
- Acquire the free induction decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons for each signal.
 - Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to deduce the connectivity of the protons.

Structural and Spectral Correlation

The following diagram illustrates the relationship between the chemical structure of **(2-(Morpholinomethyl)phenyl)methanol** and its predicted ^1H NMR spectral features.



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Caption: Correlation of structural fragments of **(2-(Morpholinomethyl)phenyl)methanol** with their predicted ^1H NMR signals.

This guide provides a foundational understanding of the ^1H NMR characteristics of **(2-(Morpholinomethyl)phenyl)methanol**. For definitive structural confirmation and detailed comparative analysis, acquisition of an experimental ^1H NMR spectrum of the purified compound is highly recommended.

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